molecular formula C30H27N5 B10760711 6((S)-3-Benzylpiperazin-1-YL)-3-(naphthalen-2-YL)-4-(pyridin-4-YL)pyrazine

6((S)-3-Benzylpiperazin-1-YL)-3-(naphthalen-2-YL)-4-(pyridin-4-YL)pyrazine

Cat. No.: B10760711
M. Wt: 457.6 g/mol
InChI Key: WFSFNKVFXLIZIY-MHZLTWQESA-N
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Description

6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine is an organic compound belonging to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom is bonded to an aryl group. This specific compound is notable for its complex structure, which includes a benzylpiperazine moiety, a naphthalene ring, and a pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. One common method involves the reaction of 3-benzylpiperazine with 2-naphthylamine and 4-pyridinecarboxaldehyde under specific conditions to form the desired pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-arylpiperazines: These compounds share the piperazine ring with an aryl group, similar to 6((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine.

    Naphthalenes: Compounds containing the naphthalene ring structure.

    Pyridines: Compounds with a pyridine ring structure.

Uniqueness

What sets this compound apart is its unique combination of these structural elements, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be possible with simpler compounds .

Properties

Molecular Formula

C30H27N5

Molecular Weight

457.6 g/mol

IUPAC Name

6-[(3S)-3-benzylpiperazin-1-yl]-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine

InChI

InChI=1S/C30H27N5/c1-2-6-22(7-3-1)18-27-21-35(17-16-32-27)29-20-28(24-12-14-31-15-13-24)30(34-33-29)26-11-10-23-8-4-5-9-25(23)19-26/h1-15,19-20,27,32H,16-18,21H2/t27-/m0/s1

InChI Key

WFSFNKVFXLIZIY-MHZLTWQESA-N

Isomeric SMILES

C1CN(C[C@@H](N1)CC2=CC=CC=C2)C3=NN=C(C(=C3)C4=CC=NC=C4)C5=CC6=CC=CC=C6C=C5

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C3=NN=C(C(=C3)C4=CC=NC=C4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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